molecular formula C17H14N2O3S B2469061 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone CAS No. 327067-10-7

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone

Cat. No. B2469061
M. Wt: 326.37
InChI Key: BRNZDSJQXFQSTC-UHFFFAOYSA-N
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Description

“(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone” is a polyfunctional compound with both nucleophilic and electrophilic properties . The typical nucleophilic position is the NH2 group, while the electrophilic position is the ester carbonyl. Additionally, two centers are present in 1,2-positions .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . This results in the formation of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of thiophen and pyridine ring systems . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by its polyfunctional nature, possessing both nucleophilic and electrophilic properties . These different chemical properties have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .

Scientific Research Applications

Synthesis and Characterization
The scientific research involving (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone mainly focuses on its synthesis and characterization within various chemical contexts. For instance, studies have detailed the synthesis of thieno[2,3-b]pyridine derivatives incorporating thieno[2,3-b]thiophene moiety through versatile and readily accessible routes, highlighting the compound's role in facilitating the creation of novel chemical structures (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010). Additionally, research on pyridine derivatives has demonstrated the compound's utility in generating antimicrobial and antimycobacterial agents, underscoring its significance in medicinal chemistry applications (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).

Photophysical Properties
The photophysical properties of derivatives similar to (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone have been extensively studied. Investigations into 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones reveal insights into electronic absorption, excitation, and fluorescence properties, offering valuable information for applications in material science and engineering (I. A. Z. Al-Ansari, 2016).

Anticancer Activity
One area of significant interest is the exploration of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone derivatives for their potential anticancer activity. Research indicates that certain derivatives exhibit selective cytotoxicity against tumorigenic cell lines, suggesting the compound's utility in developing new anticancer agents. This line of inquiry underscores the compound's versatility and potential in pharmaceutical research (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, & Y. Sugano, 2004).

Nonlinear Optical Properties
Moreover, the synthesis and characterization of thienyl-substituted pyridinium salts, including derivatives of (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone, have been investigated for their nonlinear optical properties. Such research contributes to advancements in optical materials science, further highlighting the compound's relevance in technological applications (Liang Li, Huijuan Cui, Zhou Yang, X. Tao, Xinsong Lin, N. Ye, & Huai Yang, 2012).

Future Directions

The compound has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest . It has been used to synthesize several azodyes and several biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals and dyes.

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-8-5-9(2)19-17-13(8)14(18)16(23-17)15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNZDSJQXFQSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)OCO4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone

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